molecular formula C12H22N2O2 B1491171 2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one CAS No. 2091139-31-8

2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one

Cat. No.: B1491171
CAS No.: 2091139-31-8
M. Wt: 226.32 g/mol
InChI Key: XOIMXIPZWGRJSS-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methods and Chemical Reactions

  • Azaspiro compounds, such as those studied by Belikov et al. (2013), undergo hydrolysis and acylation reactions, showcasing their reactivity and potential utility in synthesizing novel compounds with varied functionalities (Belikov et al., 2013).
  • Shklyaev et al. (2011) explored retropinacol rearrangement for synthesizing 2-azaspiro[4.5]deca-1,6,9-trien-8-one derivatives, indicating the versatility of azaspiro compounds in chemical transformations (Shklyaev et al., 2011).

Biological Activity and Medicinal Chemistry

  • Obniska et al. (2005) synthesized N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and evaluated their anticonvulsant properties, revealing potential therapeutic applications of azaspiro derivatives (Obniska et al., 2005).
  • Andreae et al. (1992) investigated the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane, highlighting the synthetic utility of azaspiro compounds in introducing nitrogen functionalities (Andreae et al., 1992).

Conformational and Structural Studies

  • Żesławska et al. (2017) conducted a conformational study on 9-oxa-6-azaspiro[4.5]decane-2,10-dione stereoisomers, providing insight into the structural aspects of azaspiro compounds and their potential implications in drug design (Żesławska et al., 2017).

Synthetic Applications in Medicinal Chemistry

  • Singh et al. (2021) reported on the synthesis of novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one for their antimicrobial activity, demonstrating the role of azaspiro compounds in developing new antimicrobial agents (Singh et al., 2021).

Properties

IUPAC Name

2-amino-1-[4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-16-8-10-7-14(11(15)6-13)9-12(10)4-2-3-5-12/h10H,2-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIMXIPZWGRJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CN(CC12CCCC2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one
Reactant of Route 3
2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one
Reactant of Route 4
2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one

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